4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), also known as diacetonealkamine, is a highly sterically hindered amino alcohol featuring a primary amine attached to a tertiary carbon alongside a secondary hydroxyl group. In industrial procurement, it is primarily valued as a low-volatility neutralizing agent for zero-VOC aqueous coatings, a high-capacity carbon dioxide absorbent, and a versatile bifunctional precursor for heterocyclic synthesis. Its unique steric bulk prevents the formation of stable carbamates and nitrosamines, distinguishing it from conventional linear amino alcohols and making it a premium selection for advanced formulation and gas sweetening workflows[1].
Substituting 4-Amino-4-methylpentan-2-ol with standard unhindered amines (like monoethanolamine, MEA) or less hindered alternatives (like 2-amino-2-methyl-1-propanol, AMP) compromises critical performance metrics in specialized applications. In architectural coatings, standard amines contribute to volatile organic compound (VOC) emissions and noticeable odor, whereas 4-amino-4-methylpentan-2-ol acts as a negligible-VOC neutralizer. In gas scrubbing applications, unhindered primary amines form stable carbamates that restrict CO2 loading to 0.5 equivalents per mole and demand high regeneration energy. The specific tert-alkyl amine structure of 4-amino-4-methylpentan-2-ol forces the bicarbonate pathway, doubling the theoretical CO2 capacity and significantly reducing thermal regeneration costs [1].
Due to the severe steric hindrance around its primary amine (tert-alkyl group), 4-amino-4-methylpentan-2-ol resists stable carbamate formation during CO2 absorption, favoring the formation of bicarbonate. This structural feature allows it to achieve a theoretical loading of 1.0 mol CO2 per mole of amine. In contrast, unhindered primary amines like MEA form stable carbamates, fundamentally limiting their capacity to 0.5 mol CO2 per mole of amine. This doubling of molar efficiency drastically reduces the required solvent circulation rate in industrial scrubbing units[1].
| Evidence Dimension | Theoretical CO2 loading capacity |
| Target Compound Data | ~1.0 mol CO2 / mol amine (bicarbonate pathway) |
| Comparator Or Baseline | MEA (Monoethanolamine): ~0.5 mol CO2 / mol amine (carbamate pathway) |
| Quantified Difference | 100% increase in molar CO2 capacity |
| Conditions | Aqueous amine scrubbing systems |
Halves the required amine circulation volume and lowers thermal regeneration energy in carbon capture and gas sweetening operations.
In the formulation of aqueous paints and oleoresinous emulsions, standard neutralizing agents often contribute to the total VOC profile and impart a strong ammonia-like odor. 4-Amino-4-methylpentan-2-ol, owing to its higher molecular weight (117.19 g/mol) and highly branched structure, exhibits a negligible VOC contribution. Furthermore, comparative formulation studies demonstrate that highly branched hydroxy amines like 4-amino-4-methylpentan-2-ol provide 'Good' to 'Very Good' gloss development in protein-stabilized emulsions, whereas linear analogs like hexanolamine yield 'Poor' to 'Low' gloss due to inferior interfacial orientation [1].
| Evidence Dimension | Emulsion film gloss rating and VOC profile |
| Target Compound Data | Negligible VOC contribution; 'Good' to 'Very Good' gloss rating |
| Comparator Or Baseline | Linear amino alcohols (e.g., hexanolamine): Measurable VOC; 'Poor' to 'Low' gloss rating |
| Quantified Difference | Significant improvement in optical finish and regulatory compliance |
| Conditions | Protein-stabilized oleoresinous emulsion enamels |
Enables the formulation of premium, zero-VOC, high-gloss architectural paints without compromising on odor or film quality.
As a bifunctional precursor, 4-amino-4-methylpentan-2-ol is highly effective for synthesizing complex heterocycles. When refluxed with S-methyl thiouronium salts in tert-butanol or dichloromethane, it undergoes clean cyclization to yield 2-substituted dihydro-1,3-oxazines in high yields. The specific spacing and steric bulk of the amino and hydroxyl groups facilitate this ring closure efficiently, whereas attempting similar cyclizations with unhindered or incorrectly spaced amino alcohols often results in competing side reactions or requires the addition of complex metal catalysts [1].
| Evidence Dimension | Cyclization efficiency to 1,3-oxazines |
| Target Compound Data | High yield direct cyclization without metal catalysts |
| Comparator Or Baseline | Unhindered amino alcohols: Prone to side reactions or require catalytic additives |
| Quantified Difference | Streamlined, high-yield access to 1,3-oxazine pharmacophores |
| Conditions | Reflux with S-methyl thiouronium salts in tBuOH/CH2Cl2 |
Reduces synthetic steps and eliminates the need for expensive metal catalysts in medicinal chemistry workflows.
4-Amino-4-methylpentan-2-ol is the optimal neutralizing agent for high-performance, low-odor aqueous coatings. Its ability to orient effectively at the pigment-binder interface ensures excellent gloss development, while its low volatility ensures compliance with strict environmental VOC regulations [1].
Because its sterically hindered structure prevents stable carbamate formation, this compound is highly suited for formulated amine solvents in CO2 scrubbing. It offers double the theoretical loading capacity of standard unhindered amines like MEA, significantly reducing circulation rates and thermal regeneration costs in industrial gas treatment [2].
In medicinal chemistry, 4-amino-4-methylpentan-2-ol (diacetonealkamine) serves as a critical building block. It is historically utilized in the synthesis of piperidine-based local anesthetics and is currently employed for the catalyst-free synthesis of 2-substituted dihydro-1,3-oxazines via condensation with thiouronium salts [3].